2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC18885529
Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N5O3 |
|---|---|
| Molecular Weight | 403.4 g/mol |
| IUPAC Name | 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21N5O3/c1-3-15-4-6-16(7-5-15)19-12-20-22(29)26(23-14-27(20)25-19)13-21(28)24-17-8-10-18(30-2)11-9-17/h4-12,14H,3,13H2,1-2H3,(H,24,28) |
| Standard InChI Key | CFBPGXVUAIKZIW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OC |
Introduction
The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide represents a complex organic molecule featuring a pyrazolo[1,5-d] triazine core. This heterocyclic structure is known for its versatile applications in medicinal chemistry due to its potential biological activities. The compound's distinct substituents—such as the 4-ethylphenyl group and the 4-methoxyphenyl acetamide moiety—enhance its chemical properties and biological relevance.
Structural Features
The molecular structure of this compound integrates the following key components:
-
Pyrazolo[1,5-d]124triazine Core: A fused heterocyclic system known for its pharmacological importance.
-
Substituents:
-
4-Ethylphenyl Group: Contributes hydrophobic character and potential interactions with biological targets.
-
N-(4-Methoxyphenyl)acetamide Moiety: Enhances solubility and provides sites for hydrogen bonding.
-
-
Functional Groups:
-
A ketone group at position 4 of the triazine ring.
-
Methoxy (-OCH₃) functionality on the phenyl ring.
-
Synthesis Pathway
The synthesis of this compound likely involves:
-
Formation of the Pyrazolo[1,5-d]124triazine Core:
-
Cyclization reactions using hydrazines and triazine precursors.
-
Use of reagents like phosphorus oxychloride (POCl₃) for cyclization.
-
-
Substitution Reactions:
-
Introduction of the 4-ethylphenyl group via nucleophilic aromatic substitution.
-
Coupling with N-(4-methoxyphenyl)acetamide through amide bond formation.
-
Potential Applications
This compound's structural features suggest it may exhibit several biological activities:
-
Anticancer Properties:
-
Heterocyclic compounds with pyrazolo-triazine cores have demonstrated cytotoxic effects against cancer cell lines in prior studies.
-
-
Anti-inflammatory Activity:
-
The presence of amide and methoxy groups enhances interactions with inflammatory mediators.
-
-
Antimicrobial Effects:
-
Aromatic substitutions often improve antibacterial or antifungal efficacy.
-
Analytical Data
Key methods used to characterize similar compounds include:
-
Spectroscopy:
-
NMR (¹H and ¹³C): Identifies hydrogen and carbon environments within the molecule.
-
IR Spectroscopy: Confirms functional groups like ketones and amides.
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation patterns.
-
-
X-Ray Crystallography:
-
Provides detailed information on molecular geometry and intermolecular interactions.
-
Biological Evaluation
While specific data for this compound is unavailable in provided sources, related pyrazolo-triazine derivatives have been evaluated for:
-
Cytotoxicity against cancer cell lines (e.g., HeLa or HCT-116 cells).
-
Anti-inflammatory potential via inhibition of enzymes like cyclooxygenase (COX).
-
Antioxidant activity through radical scavenging assays.
Comparative Data Table
| Property | Value/Observation | Relevance |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₃ | Reflects complexity and drug-likeness |
| Functional Groups | Ketone, Amide, Methoxy | Key for biological activity |
| Predicted Biological Activity | Anticancer, Anti-inflammatory | Based on structural analogs |
| Analytical Techniques | NMR, IR, MS | Essential for structural confirmation |
Research Outlook
Future studies should focus on:
-
In Vitro Testing: Evaluate anticancer or anti-inflammatory efficacy using cell-based assays.
-
Molecular Docking Studies: Predict binding affinity to biological targets such as enzymes or receptors.
-
Pharmacokinetics: Assess solubility, stability, and bioavailability through computational tools like SwissADME.
This compound holds promise as a candidate for therapeutic development due to its unique structure and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume